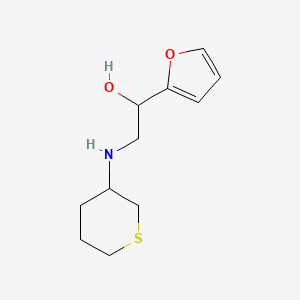![molecular formula C19H28N4 B7648723 N-[4-[(4-methylpyrazol-1-yl)methyl]phenyl]-1-propan-2-ylpiperidin-4-amine](/img/structure/B7648723.png)
N-[4-[(4-methylpyrazol-1-yl)methyl]phenyl]-1-propan-2-ylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[(4-methylpyrazol-1-yl)methyl]phenyl]-1-propan-2-ylpiperidin-4-amine, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. MPMP is a piperidine-based compound that has shown promising results in various studies related to the treatment of neurological disorders and cancer.
Mecanismo De Acción
The mechanism of action of N-[4-[(4-methylpyrazol-1-yl)methyl]phenyl]-1-propan-2-ylpiperidin-4-amine involves its interaction with specific receptors in the body, including the dopamine and serotonin receptors. This compound has been found to act as an agonist at these receptors, leading to the modulation of neurotransmitter pathways and the subsequent therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter pathways, the inhibition of cancer cell growth, and the induction of apoptosis. This compound has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-[(4-methylpyrazol-1-yl)methyl]phenyl]-1-propan-2-ylpiperidin-4-amine in lab experiments is its specificity towards certain receptors, which allows for targeted modulation of specific neurotransmitter pathways. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on N-[4-[(4-methylpyrazol-1-yl)methyl]phenyl]-1-propan-2-ylpiperidin-4-amine, including the development of more potent derivatives and the investigation of its potential applications in the treatment of other neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of N-[4-[(4-methylpyrazol-1-yl)methyl]phenyl]-1-propan-2-ylpiperidin-4-amine involves several steps, including the reaction of 4-methylpyrazole with 4-bromo-1-benzylpiperidine, followed by the reaction of the resulting product with 1-bromo-2-methylpropane. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-[4-[(4-methylpyrazol-1-yl)methyl]phenyl]-1-propan-2-ylpiperidin-4-amine has been extensively studied for its potential applications in medical research. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also shown potential in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease, by modulating specific neurotransmitter pathways.
Propiedades
IUPAC Name |
N-[4-[(4-methylpyrazol-1-yl)methyl]phenyl]-1-propan-2-ylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4/c1-15(2)22-10-8-19(9-11-22)21-18-6-4-17(5-7-18)14-23-13-16(3)12-20-23/h4-7,12-13,15,19,21H,8-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYCLPAWYVRTHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=CC=C(C=C2)NC3CCN(CC3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,6-dimethylpiperidin-1-yl)-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]ethanone](/img/structure/B7648642.png)
![4-[(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B7648649.png)
![N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-1-pyridin-4-ylethanamine](/img/structure/B7648656.png)
![2-[[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]amino]acetonitrile](/img/structure/B7648664.png)
![N-[[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7648667.png)
![4-[[1-(4-Chlorophenyl)-2-hydroxyethyl]amino]butanenitrile](/img/structure/B7648671.png)
![N-[2-fluoro-5-(tetrazol-1-yl)phenyl]-2-(1-pyridin-4-ylethylamino)acetamide](/img/structure/B7648674.png)
![4-chloro-3-(methylsulfinylmethyl)-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B7648688.png)
![4-[(4-Methyl-1,2,4-triazol-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648689.png)
![N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]thian-3-amine](/img/structure/B7648690.png)


![4-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-3-(methylsulfinylmethyl)aniline](/img/structure/B7648721.png)
![1-[4-(3-fluorophenyl)butan-2-yl]-N-methylpyrrolidine-3-sulfonamide](/img/structure/B7648726.png)